D289; 4-Di-2-ASP
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Overview
Description
Preparation Methods
The synthesis of 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide involves the reaction of 4-diethylaminobenzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction typically proceeds through a condensation mechanism, forming the styryl pyridinium structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is extensively used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide involves its interaction with mitochondrial membranes. The compound’s cationic nature allows it to selectively accumulate in mitochondria, where it fluoresces upon excitation. This fluorescence is used to visualize and study mitochondrial structures and functions .
Comparison with Similar Compounds
Similar compounds to 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide include other styryl pyridinium dyes such as:
- 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide
- 4-(4-Methoxystyryl)-1-methylpyridinium iodide
These compounds share similar structures and fluorescent properties but differ in their substituents, which can affect their specific applications and fluorescence characteristics. 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is unique due to its high specificity and reliability as a mitochondrial marker .
Biological Activity
4-Di-2-ASP, also known as 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide (D289), is a cationic fluorescent dye widely used in biological research, particularly for imaging and labeling studies. Its unique properties make it valuable for investigating cellular processes, including membrane dynamics and receptor interactions. This article explores the biological activity of 4-Di-2-ASP, highlighting its mechanisms of action, applications in various studies, and relevant research findings.
4-Di-2-ASP is characterized by its structure, which includes a diethylamino group and a styryl moiety, contributing to its fluorescence properties. It is soluble in water and can be used at low concentrations for effective labeling without significantly affecting cellular functions.
Membrane Interaction:
4-Di-2-ASP interacts with cellular membranes, specifically targeting presynaptic nerve terminals. Its behavior in lipid bilayers has been studied using techniques such as two-photon fluorescence (TPF) and total internal reflection fluorescence (TIRF) microscopy. The dye's incorporation into membranes can alter membrane fluidity and organization, impacting molecular transport processes.
Impact of Miltefosine:
Recent studies have shown that miltefosine (MLT), an antileishmanial drug, affects the transport dynamics of small molecules like 4-Di-2-ASP in bacterial membranes. When S. aureus cells were treated with MLT, a notable decrease in the signal intensity of 4-Di-2-ASP was observed, indicating a disruption in its typical membrane interaction patterns. This suggests that MLT alters the membrane environment, facilitating or inhibiting the transport of cationic dyes like 4-Di-2-ASP .
Case Studies
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Impact on Gram-positive Bacteria:
- In experiments involving S. aureus and Bacillus subtilis, the behavior of 4-Di-2-ASP was monitored under varying concentrations of MLT. The results indicated that while S. aureus showed a delayed response to MLT treatment, B. subtilis exhibited immediate changes in SHS intensity upon dye application .
- Table 1: Effects of MLT on 4-Di-2-ASP Behavior
Concentration of MLT (μM) SHS Signal Intensity (S. aureus) SHS Signal Intensity (B. subtilis) 0 Baseline Baseline 10 Decreased Immediate decrease 12 Significant decrease Stabilization - Fluorescent Labeling Applications:
- Transport Dynamics in Sperm Cells:
Properties
IUPAC Name |
N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPKWLIHFGTFQV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105802-46-8 |
Source
|
Record name | 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105802-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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